3-(4-Chloro-2-nitrophenoxy)pyrrolidine hydrochloride

Description

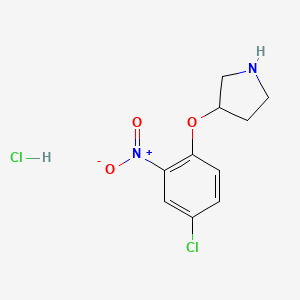

3-(4-Chloro-2-nitrophenoxy)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a phenoxy substituent with nitro (NO₂) and chloro (Cl) groups at the 2- and 4-positions of the aromatic ring, respectively. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications. The nitro group is a strong electron-withdrawing substituent, while the chloro group contributes moderate electron withdrawal and steric effects.

Properties

IUPAC Name |

3-(4-chloro-2-nitrophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3.ClH/c11-7-1-2-10(9(5-7)13(14)15)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBKXADVRKBMOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219976-20-1 | |

| Record name | Pyrrolidine, 3-(4-chloro-2-nitrophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-nitrophenoxy)pyrrolidine hydrochloride typically involves the reaction of 4-chloro-2-nitrophenol with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-nitrophenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the chloronitrophenoxy group can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, potentially affecting the pyrrolidine ring or the phenoxy group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like tin(II) chloride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Nucleophilic substitution: Products depend on the nucleophile used, such as 3-(4-substituted-2-nitrophenoxy)pyrrolidine derivatives.

Reduction: 3-(4-Chloro-2-aminophenoxy)pyrrolidine hydrochloride.

Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

Synthetic Route

- Starting Materials : 4-Chloro-2-nitrophenol and pyrrolidine.

- Conditions : The reaction is usually performed in a solvent like dimethylformamide (DMF) at elevated temperatures, often using a base such as potassium carbonate to facilitate the reaction.

- Purification : The product is purified through crystallization or chromatography methods.

Chemistry

In the field of chemistry, 3-(4-Chloro-2-nitrophenoxy)pyrrolidine hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various modifications that can lead to new compounds with desired properties.

Biology

This compound is investigated for its role as a biochemical probe in studying cellular processes. It has been shown to interact with specific enzymes and receptors, modulating biological pathways.

- Mechanism of Action : It may act as an inhibitor or activator of certain enzymes, influencing cellular signaling pathways critical in various physiological processes.

Medicine

In medicinal chemistry, the compound is explored for potential therapeutic effects. Research indicates that it may inhibit leukotriene A(4) hydrolase, an enzyme involved in inflammatory responses, suggesting its use in treating conditions like asthma and inflammatory bowel disease.

Case Study: Inhibition of Leukotriene A(4) Hydrolase

A notable study demonstrated that modifications to the pyrrolidine structure could enhance inhibitory activity against leukotriene A(4) hydrolase:

| Compound | Substituent | Activity (IC50, μM) | Target |

|---|---|---|---|

| A | 4-Chloro | 0.5 | LTA(4) Hydrolase |

| B | 2-Ethyl | 0.8 | LTA(4) Hydrolase |

| C | 4-Methyl | 1.2 | LTA(4) Hydrolase |

The data suggests that specific structural modifications can significantly influence the compound's biological activity.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and intermediates. Its unique chemical properties make it suitable for various formulations used in pharmaceuticals and agrochemicals.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of pyrrolidine derivatives helps researchers design more effective compounds. Variations in substituents on the pyrrolidine ring or the phenoxy group can lead to significant changes in biological activity.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-nitrophenoxy)pyrrolidine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Table 1: Comparative Data for Pyrrolidine Hydrochloride Derivatives

*Hypothetical data inferred from analogs; †Predicted based on substituent contributions.

Key Comparative Insights

Halogen Substituents: Chloro vs. Bromo

- Reactivity: Bromine’s larger atomic radius (vs. Cl) increases polarizability, making 3-(4-Bromo-2-nitrophenoxy)pyrrolidine HCl more reactive in nucleophilic aromatic substitution (NAS) reactions .

- Stability : Chloro derivatives are generally more stable under physiological conditions due to stronger C-Cl bonds compared to C-Br.

Electron-Donating vs. Electron-Withdrawing Groups

- Trifluoromethyl (CF₃): The 4-CF₃ group in 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl significantly increases lipophilicity (logP ~2.5–3.5), enhancing membrane permeability in drug design .

Positional Effects of Nitro Group

All compared compounds feature a nitro group at the 2-position.

Biological Activity

Overview

3-(4-Chloro-2-nitrophenoxy)pyrrolidine hydrochloride is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H11ClN2O3

- Molecular Weight : 244.66 g/mol

- IUPAC Name : this compound

The compound features a pyrrolidine ring substituted with a 4-chloro-2-nitrophenoxy group, which is significant for its biological activity.

Antibacterial Activity

Research indicates that compounds containing pyrrolidine moieties often exhibit significant antibacterial properties. In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 3-(4-Chloro-2-nitrophenoxy)pyrrolidine | 32 - 512 | Staphylococcus aureus |

| Sodium pyrrolidide | 64 - 128 | Escherichia coli |

| 1,2,3,5-Tetrahalogeno benzene | 16 - 256 | Klebsiella pneumoniae |

Studies have shown that the presence of halogen substituents on the phenyl ring enhances antibacterial activity, suggesting that the chlorinated and nitro groups in this compound contribute to its efficacy against bacterial strains .

Antifungal Activity

In addition to antibacterial properties, pyrrolidine derivatives have been evaluated for antifungal activity. The compound demonstrated inhibitory effects against various fungal pathogens.

Table 2: Antifungal Activity of Pyrrolidine Derivatives

| Compound Name | MIC (μg/mL) | Fungal Strain |

|---|---|---|

| 3-(4-Chloro-2-nitrophenoxy)pyrrolidine | 64 - 128 | Candida albicans |

| Pyrrolidone derivatives | 32 - 256 | Aspergillus niger |

The antifungal activity appears to be linked to the structural features of the molecule, particularly the nitro group which may enhance membrane permeability .

Anticancer Activity

Recent studies have also explored the anticancer potential of related compounds. For example, derivatives of pyrrolidine have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study:

A study investigated the effects of a related compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to significant apoptosis and modulation of key apoptotic markers such as caspases . The mechanism was linked to mitochondrial dysfunction and increased oxidative stress.

The biological activity of this compound is believed to involve multiple mechanisms:

- Receptor Interaction : The compound may interact with specific cellular receptors or enzymes, modulating their activity.

- Membrane Disruption : The presence of halogenated groups could facilitate interactions with microbial membranes, leading to increased permeability and cell death.

- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways through mitochondrial disruption.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Chloro-2-nitrophenoxy)pyrrolidine hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where pyrrolidine reacts with 4-chloro-2-nitrophenol derivatives. Key steps include:

- Using aprotic solvents (e.g., dichloromethane) to stabilize intermediates .

- Optimizing stoichiometric ratios (e.g., 1.2 equivalents of pyrrolidine to ensure complete substitution) .

- Purification via recrystallization or column chromatography to achieve >95% purity. Monitor reaction progress with TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Focus on pyrrolidine’s proton signals (δ 2.5–3.5 ppm for N–CH2 groups) and aromatic protons (δ 7.0–8.5 ppm for nitro-substituted benzene) .

- FT-IR : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C–O–C ether linkages (~1250 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 287) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and activation energies for substitution reactions .

- Reaction Pathway Screening : Apply machine learning (e.g., ICReDD’s algorithms) to prioritize experimental conditions based on electronic parameters (e.g., Fukui indices) .

Q. What experimental design strategies minimize variability when studying this compound’s stability under different pH conditions?

- Methodological Answer :

- Factorial Design : Test pH (2–12), temperature (25–60°C), and ionic strength as variables. Use ANOVA to identify significant degradation factors .

- Accelerated Stability Testing : Employ Arrhenius modeling to extrapolate shelf-life data from high-temperature studies .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ values in enzyme inhibition studies). Control for variables like solvent polarity (DMSO vs. water) .

- Structural Analog Studies : Correlate substituent effects (e.g., nitro vs. chloro groups) with activity trends using QSAR models .

Q. What strategies improve regioselectivity in derivatization reactions involving the pyrrolidine moiety?

- Methodological Answer :

- Protecting Groups : Temporarily block the pyrrolidine nitrogen with Boc groups to direct substitution to the aromatic ring .

- Catalytic Systems : Use Pd/Cu catalysts for cross-coupling reactions (e.g., Sonogashira) at specific sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.